N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a bicyclic system combining a thiazole ring and a pyrimidine ring. The compound is substituted with an N-butyl group and an N-phenyl group on the carboxamide moiety at position 4. The thiazolo[3,2-a]pyrimidine core is known for its pharmacological relevance, including antimicrobial and anti-inflammatory activities, as observed in structurally related derivatives .
Key structural features include:
- Flattened boat conformation: The pyrimidine ring adopts this conformation, as observed in related thiazolo[3,2-a]pyrimidine derivatives .
- Substituent effects: The N-butyl and N-phenyl groups may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding via the carboxamide group.
Properties
IUPAC Name |
N-butyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-3-9-19(13-7-5-4-6-8-13)15(21)14-12-18-17-20(16(14)22)10-11-23-17/h4-8,12H,2-3,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPUXUAVQYJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains an indole moiety. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and can bind with high affinity to multiple receptors .
Biological Activity
N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-a]pyrimidine core with a butyl group, which can influence its solubility and biological interactions. The synthesis typically involves the cyclization of thioamide derivatives with α,β-unsaturated carbonyl compounds in the presence of bases such as sodium hydride or potassium carbonate.
Antimicrobial Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, compounds derived from thiazolo-pyrimidines have demonstrated cytotoxic effects against human liver carcinoma (HepG-2) cells with IC50 values indicating potent activity .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to specific enzymes involved in cell proliferation and survival.
- Apoptosis Induction : Triggering apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Interfering with cell cycle progression, particularly at the G1/S checkpoint.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives. The results indicated that compounds similar to N-butyl-5-oxo-N-phenyl exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer effects of thiazolo derivatives, N-butyl-5-oxo-N-phenyl was tested against multiple cancer cell lines. The findings revealed that this compound significantly inhibited cell growth and induced apoptosis in A431 (human epidermoid carcinoma) cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Comparison with Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-butyl-5-oxo-N-phenyl | Structure | Yes | Yes |
| 5-Oxo-7-(4-methoxyphenyl)-3,5-dihydrothiazolo | Structure | Moderate | Moderate |
| 4-(N-benzyl)-thiazolo[3,2-a]pyrimidine | Structure | Yes | High |
Comparison with Similar Compounds
Structural and Conformational Analysis
The table below summarizes structural and functional differences between the target compound and its analogs:
Key Observations:
Ring Conformation : The thiazolo[3,2-a]pyrimidine core frequently adopts a flattened boat conformation, as seen in both the target compound and the trimethoxybenzylidene derivative . This conformation may enhance planarity and influence binding to biological targets.
Substituent Effects: Carboxamide vs. Bromine and Chlorine: Halogenated analogs (e.g., 4-bromophenyl or 2-chlorophenyl) may exhibit enhanced electronic effects, influencing reactivity or binding interactions .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns significantly impact physicochemical properties and crystal packing:
- The target compound’s carboxamide group can act as both a donor (N–H) and acceptor (C=O), enabling dimerization or chain formation via C–H···O interactions, as observed in related compounds .
- In contrast, ester derivatives (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)...) rely on weaker C–H···O bonds for crystal stabilization, resulting in less robust intermolecular networks .
Q & A
Q. What synthetic routes are recommended for preparing N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
A common approach involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, a thioxo-pyrimidine precursor can be reacted with chloroacetic acid and a substituted benzaldehyde under reflux in acetic acid/acetic anhydride with sodium acetate as a catalyst . The ester intermediate (e.g., ethyl carboxylate) can undergo amidation with N-butylaniline to introduce the carboxamide group. Yield optimization may require controlled pH and recrystallization in ethyl acetate/ethanol mixtures .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Q. How is the crystal structure characterized, and what conformational features are notable?
Single-crystal X-ray diffraction reveals a puckered pyrimidine ring with a flattened boat conformation. The chiral C5 atom deviates by ~0.224 Å from the mean plane, and the fused thiazole-pyrimidine system forms an 80.94° dihedral angle with the phenyl ring. C–H···O hydrogen bonds stabilize the crystal lattice along the c-axis .
Advanced Research Questions
Q. How can computational modeling predict the bioactive conformation of this compound?
Molecular docking and molecular dynamics (MD) simulations can be used to assess binding modes with target proteins (e.g., kinases or enzymes). The crystal structure’s dihedral angles and puckering parameters serve as validation benchmarks for computational models. For example, the 80.94° angle between the thiazolo-pyrimidine and phenyl rings may influence steric interactions in binding pockets .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for thiazolo-pyrimidine derivatives?
- Substituent analysis : Compare bioactivity data for analogs with varying substituents (e.g., electron-withdrawing vs. electron-donating groups on the benzylidene moiety) .
- Meta-analysis : Aggregate data from diverse studies to identify consistent trends (e.g., methoxy groups enhancing solubility but reducing target affinity).
- Validation assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to resolve discrepancies in reported binding affinities .
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Glacial acetic acid/acetic anhydride mixtures enhance cyclization efficiency .
- Catalyst tuning : Sodium acetate facilitates imine formation, but alternatives like NaHCO may reduce side reactions.
- Purification : Recrystallization in ethyl acetate/ethanol (3:2) improves purity, while column chromatography (silica gel, hexane/ethyl acetate gradient) separates regioisomers .
Q. What challenges arise in determining the stereochemistry of chiral centers?
The chiral C5 center in the pyrimidine ring requires enantiomeric resolution via chiral HPLC or enzymatic methods. X-ray crystallography is definitive but demands high-quality crystals. Vibrational circular dichroism (VCD) can supplement NMR for assigning absolute configurations .
Methodological Notes
- Data contradiction analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., enzymatic vs. cell-based assays).
- Experimental design : For SAR studies, systematically vary substituents using a combinatorial library approach to isolate electronic, steric, and solubility effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
